molecular formula C10H16ClN3O2 B2843792 Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate CAS No. 1857949-17-7

Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate

Cat. No.: B2843792
CAS No.: 1857949-17-7
M. Wt: 245.71
InChI Key: QISBRFNBPSYQPZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 5-chloro-1-methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloromethylimidazole derivative. One common method involves the use of a base, such as sodium hydride, to deprotonate the carbamate, followed by nucleophilic substitution with the chloromethylimidazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1-methylimidazol-2-yl)methyl]carbamate
  • Tert-butyl N-[(5-bromo-1-methylimidazol-2-yl)methyl]carbamate
  • Tert-butyl N-[(5-methyl-1-methylimidazol-2-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate is unique due to the presence of the chlorine atom on the imidazole ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial .

Properties

IUPAC Name

tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-7(11)14(8)4/h5H,6H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBRFNBPSYQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857949-17-7
Record name tert-butyl N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]carbamate
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